molecular formula C25H27ClN4O3 B2773963 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942884-41-5

1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2773963
CAS No.: 942884-41-5
M. Wt: 466.97
InChI Key: VNFPEVCXBBGNSS-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H27ClN4O3 and its molecular weight is 466.97. The purity is usually 95%.
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Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound can be broken down into several key functional groups:

  • A pyrrolidinone core.
  • A benzo[d]imidazole moiety.
  • A piperidine ring.

The synthesis typically involves multiple steps, starting from common organic precursors. The formation of the piperidine intermediate is crucial, often achieved through cyclization reactions. The introduction of the methoxyphenyl group is accomplished via electrophilic aromatic substitution, followed by the formation of the oxalamide moiety through reactions with oxalyl chloride .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF7, with an IC50 value indicating significant cytotoxicity. In vivo studies demonstrated that the compound effectively suppressed tumor growth in animal models .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF725.72 ± 3.95Induction of apoptosis
U87 Glioblastoma45.2 ± 13.0Cytotoxicity via PI3K pathway inhibition

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Notes
E. coli6.25Effective against gram-negative bacteria
S. aureus0.015High potency observed

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it showed significant inhibition of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and benzimidazole moieties have been shown to enhance potency and selectivity against specific targets.

Key Findings:

  • Substituents on the piperidine ring can significantly affect binding affinity and biological activity.
  • The presence of halogen atoms (e.g., chlorine) on the phenyl ring appears to enhance anticancer activity by increasing lipophilicity and improving membrane permeability.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy: A study involving a derivative similar to our compound showed a marked reduction in tumor size in patients with advanced breast cancer after treatment with a related benzimidazole derivative.
  • Antimicrobial Resistance: Research has indicated that compounds targeting bacterial biofilms can prevent resistance development, suggesting that our compound may offer similar benefits given its structural characteristics.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O3/c1-33-22-10-9-18(26)14-21(22)29-15-17(13-23(29)31)25-27-19-7-3-4-8-20(19)30(25)16-24(32)28-11-5-2-6-12-28/h3-4,7-10,14,17H,2,5-6,11-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPEVCXBBGNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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